molecular formula C15H26N2O5 B3035046 Tert-butyl 2-(3-{[(tert-butyl)oxycarbonyl]methyl}-2-oxoimidazolidinyl)acetate CAS No. 291778-27-3

Tert-butyl 2-(3-{[(tert-butyl)oxycarbonyl]methyl}-2-oxoimidazolidinyl)acetate

Cat. No.: B3035046
CAS No.: 291778-27-3
M. Wt: 314.38 g/mol
InChI Key: XHBUNUBBJKWVPU-UHFFFAOYSA-N
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Description

Tert-butyl 2-(3-{[(tert-butyl)oxycarbonyl]methyl}-2-oxoimidazolidinyl)acetate (TB-2-OMI) is an organic compound that has been used in a variety of scientific research applications. TB-2-OMI has been found to have biochemical and physiological effects, as well as advantages and limitations for lab experiments.

Scientific Research Applications

  • Dynamic Kinetic Resolution in Stereochemistry :

    • A study by Kubo et al. (1995) utilized 2-oxoimidazolidine-4-carboxylate as a chiral auxiliary in dynamic kinetic resolution. They demonstrated highly stereoselective carbon-carbon bond formation, using tert-butyl(4S)-1-methyl-3-(2-bromopropionyl)-2-oxoimidazolidine-4-carboxylate as a key compound (Kubo, Takahashi, Kubota, & Nunami, 1995).
  • Chiral Auxiliary Applications :

    • Research by Studer, Hintermann, and Seebach (1995) explored the use of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate as a chiral auxiliary. This compound was instrumental in the stereoselective synthesis of various organic compounds (Studer, Hintermann, & Seebach, 1995).
  • Preparation of Enantiomerically Pure Compounds :

    • Polt and Seebach (1987) described the use of dipeptide-derived 3-(benzyloxycarbonyl)-2-(tert-butyl)-5-oxoimidazolidine-1-acetates in the diastereoselective alkylation of various compounds, highlighting the importance of the tert-butyl group in creating enantiomerically pure compounds (Polt & Seebach, 1987).
  • Role in Organic Synthesis :

    • A study by Aebi and Seebach (1985) involved the enantioselective α-alkylation of aspartic and glutamic acid using dilithium enolatocarboxylates derived from a compound structurally similar to tert-butyl 2-(3-{[(tert-butyl)oxycarbonyl]methyl}-2-oxoimidazolidinyl)acetate. This highlighted its role in the synthesis of α-branched amino acids (Aebi & Seebach, 1985).
  • Innovations in Chemical Synthesis :

    • Nunami et al. (1994) researched dynamic kinetic resolution using 2-oxoimidazolidine-4-carboxylate as a chiral auxiliary, focusing on the stereospecific amination of tert-butyl (4S)-1-methyl-3-(2-bromopropionyl)-2-oxoimidazolidine-4-carboxylate. This demonstrated its use in enhancing stereoselectivity in chemical synthesis (Nunami, Kubota, & Kubo, 1994).

Properties

IUPAC Name

tert-butyl 2-[3-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-2-oxoimidazolidin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O5/c1-14(2,3)21-11(18)9-16-7-8-17(13(16)20)10-12(19)22-15(4,5)6/h7-10H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHBUNUBBJKWVPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1CCN(C1=O)CC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tert-butyl 2-(3-{[(tert-butyl)oxycarbonyl]methyl}-2-oxoimidazolidinyl)acetate
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Tert-butyl 2-(3-{[(tert-butyl)oxycarbonyl]methyl}-2-oxoimidazolidinyl)acetate
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Tert-butyl 2-(3-{[(tert-butyl)oxycarbonyl]methyl}-2-oxoimidazolidinyl)acetate
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Tert-butyl 2-(3-{[(tert-butyl)oxycarbonyl]methyl}-2-oxoimidazolidinyl)acetate
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Tert-butyl 2-(3-{[(tert-butyl)oxycarbonyl]methyl}-2-oxoimidazolidinyl)acetate
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Tert-butyl 2-(3-{[(tert-butyl)oxycarbonyl]methyl}-2-oxoimidazolidinyl)acetate

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